zinc;(E)-but-2-enedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc fumarate can be synthesized through a straightforward reaction between zinc chloride and fumaric acid. The process involves dissolving fumaric acid in ammonia water to prepare a mixed solution. Separately, a zinc chloride solution is prepared. The two solutions are then mixed, stirred, cooled, and allowed to crystallize. The resulting product is filtered, rinsed, and dried to obtain pure zinc fumarate .
Industrial Production Methods: The industrial production of zinc fumarate follows a similar method but on a larger scale. The process is designed to be environmentally friendly by avoiding the use of organic solvents like alcohols and acetic acid. Instead, common baking ovens are used for drying, reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions: Zinc fumarate undergoes various chemical reactions, including:
Oxidation: Zinc can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced to metallic zinc.
Substitution: Zinc fumarate can participate in substitution reactions where the fumarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are commonly used.
Substitution: Ligands like ethylenediamine or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide (ZnO)
Reduction: Metallic zinc (Zn)
Substitution: Various zinc-ligand complexes depending on the substituting ligand .
Scientific Research Applications
Mechanism of Action
The mechanism of action of zinc fumarate involves its role as a zinc ion source. Zinc ions are essential for various biological processes, including enzyme function, protein synthesis, and cellular signaling. Zinc fumarate releases zinc ions in a controlled manner, which can then participate in these biological processes. The fumarate ion, being part of the citric acid cycle, also contributes to cellular energy production .
Comparison with Similar Compounds
Zinc acetate: Another zinc salt used in dietary supplements and as a catalyst in chemical reactions.
Zinc gluconate: Commonly used in over-the-counter medications for zinc supplementation.
Zinc sulfate: Used in agriculture as a micronutrient and in medicine for treating zinc deficiencies.
Comparison:
Zinc fumarate vs. Zinc acetate: Zinc fumarate has the added benefit of fumarate ions, which play a role in cellular respiration, whereas zinc acetate is primarily used for its zinc content.
Zinc fumarate vs. Zinc gluconate: Zinc fumarate provides both zinc and fumarate ions, making it potentially more beneficial in biological applications compared to zinc gluconate, which only provides zinc.
Zinc fumarate vs. Zinc sulfate: Zinc fumarate is less soluble in water compared to zinc sulfate, which can be advantageous for controlled release applications
Properties
IUPAC Name |
zinc;(E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYJHHRQVHHMQ-TYYBGVCCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52723-61-2 | |
Record name | Zinc fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052723612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc fumarate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zinc fumarate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V64QJN28W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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